1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-2-yl ring, a piperazin-1-yl group, and a nitroethen-1-amine group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, include a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate) . The solubility in chloroform and methanol is slight, and the water solubility is 622mg/L at 25℃ .Scientific Research Applications
Anticancer Activities
A study by Demirci and Demirbas (2019) on novel Mannich bases, synthesized from derivatives similar to the mentioned compound, revealed moderate cytotoxic activity against prostate cancer cells, including PC3, LNCaP, and DU145 cell lines. This suggests potential applications of this compound in cancer research, particularly in the development of anticancer agents targeting specific cancer cell lines (Demirci & Demirbas, 2019).
Antidiabetic Potential
Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. These compounds, including structures akin to the one , showed excellent antioxidant and insulinotropic activity, highlighting their potential as antidiabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticonvulsant Properties
Research by Georges et al. (1989) on the crystal structures of anticonvulsant compounds with structures similar to the compound of interest revealed insights into their structural and electronic properties. These findings contribute to understanding how such compounds might be optimized for anticonvulsant activity (Georges et al., 1989).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds with structural elements similar to the mentioned chemical, and evaluated their antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential applications in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Target of Action
The primary target of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
This compound inhibits bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby affecting bacterial growth and virulence .
Biochemical Pathways
The inhibition of bacterial phosphopantetheinyl transferase by this compound affects the post-translational modification essential to bacterial cell viability and virulence . This disruption can attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
It’s worth noting that the compound has been highlighted for its potential utility as a small-molecule inhibitor , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the attenuation of bacterial growth and virulence . It achieves this by inhibiting bacterial phosphopantetheinyl transferase, disrupting secondary metabolism, and thwarting bacterial growth .
Action Environment
It’s important to note that the compound has demonstrated antibacterial activity against methicillin-resistant staphylococcus aureus , suggesting its effectiveness in diverse bacterial environments.
Safety and Hazards
properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-nitroethenamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N5O2/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(17)7-21(22)23/h5-7H,1-4,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKBESDDDHBMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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